molecular formula C21H30N6O2 B13365527 trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B13365527
M. Wt: 398.5 g/mol
InChI Key: WEURAJRNLFIZQK-UHFFFAOYSA-N
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Description

trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that features a pyrrolidine ring, a tetrazole ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tetrazole moiety, and the final coupling with the cyclohexane carboxamide. The key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Tetrazole Ring: This step often involves the reaction of an azide with a nitrile under acidic conditions.

    Coupling with Cyclohexane Carboxamide: The final step involves the coupling of the intermediate with cyclohexane carboxamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.

Biology

In biological research, trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide may be studied for its interactions with various biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets could make it useful in the treatment of various ailments.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and tetrazole rings may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl(phenyl)methanone
  • trans-1-benzyl-4-methoxypyrrolidin-3-yl-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide stands out due to its unique combination of structural features. The presence of both pyrrolidine and tetrazole rings, along with the cyclohexane carboxamide moiety, provides a distinct chemical profile that may result in unique biological activity and therapeutic potential.

Properties

Molecular Formula

C21H30N6O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H30N6O2/c28-21(18-5-3-17(4-6-18)15-27-16-22-24-25-27)23-19-7-9-20(10-8-19)29-14-13-26-11-1-2-12-26/h7-10,16-18H,1-6,11-15H2,(H,23,28)

InChI Key

WEURAJRNLFIZQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC(=O)C3CCC(CC3)CN4C=NN=N4

Origin of Product

United States

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